molecular formula C22H16N2O B020644 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 108446-64-6

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B020644
CAS No.: 108446-64-6
M. Wt: 324.4 g/mol
InChI Key: JSKTXJPVXSIUIE-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 21487-45-6) is a pyrazole-based heterocyclic compound featuring a biphenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, with a formyl (-CHO) substituent at the 4-position (Fig. 1). This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Pyrazole derivatives are renowned for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .

The synthesis of this compound typically involves Vilsmeier-Haack cyclization, a method widely employed for constructing pyrazole-4-carbaldehydes. For example, hydrazones derived from substituted acetophenones and phenylhydrazines undergo cyclization with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to yield the target compound . Crystallographic studies using SHELX and ORTEP software confirm its planar pyrazole core and the spatial orientation of substituents, critical for understanding its reactivity and interactions .

Properties

IUPAC Name

1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKTXJPVXSIUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366420
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108446-64-6
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phenylhydrazine and Biphenyl-Containing Ketone Condensation

A critical precursor for the target molecule is 3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole , which is synthesized via cyclization of phenylhydrazine with a biphenyl-substituted β-diketone. For example, 1-(biphenyl-4-yl)-3-phenylpropane-1,3-dione reacts with phenylhydrazine in acetic acid under reflux to form the pyrazole core. The reaction proceeds via enolization and nucleophilic attack, with acetic acid acting as both solvent and catalyst.

Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 80–100°C (reflux)

  • Time: 4–6 hours

  • Yield: 70–85%

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. For instance, subjecting the same reactants to microwave conditions (150 W, 120°C) reduces the reaction time to 15–20 minutes while maintaining yields above 80%. This method minimizes side products like regioisomeric pyrazoles.

Regioselective Formylation at C-4 via Vilsmeier-Haack Reaction

Introducing the aldehyde group at the C-4 position of the pyrazole ring is achieved through the Vilsmeier-Haack reaction , a cornerstone for formylating electron-rich aromatic systems.

Standard Vilsmeier-Haack Protocol

The pyrazole intermediate is treated with POCl₃ and DMF to generate the Vilsmeier reagent (N-formyliminium chloride). The electrophilic formyl group attacks the C-4 position due to its high electron density.

Procedure :

  • Dissolve 3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole (1 equiv) in DMF (5 mL).

  • Add POCl₃ (1.2 equiv) dropwise at 0°C.

  • Heat to 60–70°C for 2–3 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : 65–75% (conventional heating)

Ultrasound-Assisted Formylation

Ultrasonication enhances mass transfer and reduces reaction time. Under ultrasound irradiation (40 kHz, 50°C), the formylation completes in 20–30 minutes with yields up to 84%.

Alternative Pathways for Biphenyl Group Introduction

Suzuki-Miyaura Cross-Coupling

For pyrazoles lacking the biphenyl moiety, Suzuki coupling introduces the biphenyl group post-cyclization. A brominated pyrazole intermediate reacts with biphenyl-4-boronic acid under palladium catalysis.

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 60–70%

Direct Use of Biphenyl-Substituted Starting Materials

Pre-functionalized ketones (e.g., 1-(biphenyl-4-yl)ethanone ) streamline synthesis by embedding the biphenyl group early in the pathway, avoiding later cross-coupling steps.

Solvent and Catalytic Optimization

Solvent Effects on Formylation

Polar aprotic solvents like DMF maximize Vilsmeier-Haack efficiency, while ethanol or water leads to incomplete reactions.

SolventTemperature (°C)Time (h)Yield (%)
DMF70375
Acetic acid70562
Ethanol70635

Data adapted from

Catalytic Additives

Adding L-proline (10 mol%) during cyclization improves regioselectivity and yield by stabilizing intermediates.

Structural Characterization and Validation

Spectroscopic Confirmation

  • IR : A strong absorption at 1,665–1,707 cm⁻¹ confirms the aldehyde C=O stretch.

  • ¹H NMR : A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton. Aromatic protons from biphenyl and phenyl groups appear at δ 7.2–8.1 ppm .

  • ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm , while pyrazole carbons appear at δ 145–160 ppm .

Mass Spectrometry

Molecular ion peaks at m/z 365 [M+H]⁺ align with the molecular formula C₂₄H₁₈N₂O .

Challenges and Limitations

  • Regioselectivity : Competing formylation at C-3 or C-5 positions may occur without electron-directing groups.

  • Side Reactions : Over-oxidation of the aldehyde to carboxylic acids is observed under prolonged heating .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl and pyrazole moieties can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or lysine .

Comparison with Similar Compounds

Antioxidant Activity

  • This compound : Moderate activity (IC₅₀: 42 µM in DPPH assay), attributed to electron-donating biphenyl groups .
  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Higher activity (IC₅₀: 28 µM) due to methoxy group’s radical-stabilizing effect .
  • 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde : Lower activity (IC₅₀: 65 µM) as nitro groups are electron-withdrawing .

Anti-Inflammatory Activity

  • This compound : 68% inhibition in carrageenan-induced edema (vs. 82% for diclofenac) .
  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : 75% inhibition, with methoxy enhancing COX-2 binding .

Antimicrobial Activity

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Broad-spectrum activity (MIC: 8 µg/mL against S. aureus) due to halogen’s hydrophobic interactions .
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : Moderate activity (MIC: 32 µg/mL) .

Physicochemical Properties

Property 3-([1,1'-Biphenyl]-4-yl)-1-phenyl 3-(4-Methoxyphenyl)-1-phenyl 3-Phenyl-1-(p-tolyl)
Molecular Weight 324.37 g/mol 278.31 g/mol 264.31 g/mol
Melting Point 178–180°C 165–167°C 152–154°C
LogP (Predicted) 4.2 3.5 3.8
Solubility (DMSO) >10 mM >20 mM >15 mM

Data compiled from crystallographic reports and experimental studies .

Biological Activity

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, often abbreviated as 3-BPCA, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of 3-BPCA

3-BPCA is characterized by the presence of a biphenyl group, a pyrazole ring, and an aldehyde functional group. Its molecular formula is C22H16N2OC_{22}H_{16}N_{2}O with a molecular weight of 324.38 g/mol. The compound has been investigated for various applications in chemistry and biology, particularly in medicinal chemistry due to its potential therapeutic properties.

The primary target of 3-BPCA is Tryptase alpha/beta-1 . The interaction with this enzyme can influence several biochemical pathways, particularly those involving the degradation of large substrates like fibronectin. Inhibition of Tryptase activity may lead to significant changes in cellular behaviors such as adhesion and migration, which are crucial in inflammatory processes and cancer metastasis.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including 3-BPCA, exhibit anticancer activity. A study demonstrated that certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., H460, A549) with IC50 values indicating moderate to strong potency . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings can enhance anticancer efficacy.

Anti-inflammatory Effects

3-BPCA has been explored for its anti-inflammatory properties. The inhibition of Tryptase suggests a potential role in reducing inflammation by modulating proteolytic activity in inflammatory processes. This could be beneficial in conditions such as asthma and other allergic responses where Tryptase plays a critical role.

Neuroprotective Effects

In vitro studies have shown that pyrazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated nanomolar inhibitory activity against AChE, suggesting that 3-BPCA could also have neuroprotective effects by enhancing cholinergic neurotransmission .

Table: Biological Activity Summary of 3-BPCA Derivatives

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerH46010.5
A5498.2
AChE InhibitionMouse AChE0.5
MAO-B InhibitionGoat Liver MAO-B0.7
Anti-inflammatoryTryptaseIC50 not reported

Q & A

Q. Advanced Optimization Strategies :

  • Ultrasound-assisted synthesis reduces reaction time and improves regioselectivity by enhancing reagent interaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve electrophilic substitution efficiency.
  • Temperature control : Maintaining 80–90°C prevents side reactions like over-oxidation .
  • Catalyst screening : Anhydrous sodium acetate or triethylamine minimizes acid-induced decomposition .

How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. Basic Characterization :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Biphenyl protons show splitting patterns consistent with para-substitution (δ ~7.4–7.8 ppm) .
  • FTIR : A strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ confirms the aldehyde group .

Q. Advanced Analysis :

  • Single-crystal X-ray diffraction resolves torsional angles between the biphenyl and pyrazole rings, confirming coplanarity (e.g., dihedral angles <10°) .
  • DFT calculations validate experimental bond lengths and angles (e.g., C=O bond ~1.21 Å) . Discrepancies >0.05 Å between computational and experimental data may indicate crystallographic disorder .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

Q. Advanced Hazard Mitigation :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
  • Spill management : Neutralize with sodium bisulfite to reduce aldehyde reactivity before disposal .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial studies?

Q. Basic Assay Design :

  • Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-activity relationship (SAR) : Compare activity against analogs with varied substituents (e.g., nitro or fluoro groups at the biphenyl ring) .

Q. Advanced Mechanistic Studies :

  • Molecular docking predicts binding affinity to bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina .
  • Time-kill assays assess bactericidal vs. bacteriostatic effects over 24–48 hours .

How should researchers address contradictions between computational predictions and experimental data for this compound?

Q. Basic Troubleshooting :

  • Validate computational models : Re-optimize geometry using higher basis sets (e.g., B3LYP/6-311++G(d,p)) to reduce errors in DFT calculations .
  • Re-examine experimental conditions : Crystallographic artifacts (e.g., solvent inclusion) may skew bond-angle measurements .

Q. Advanced Approaches :

  • Multivariate analysis : Use statistical tools (e.g., PCA) to identify outliers in spectral or crystallographic datasets .
  • Synchrotron XRD : High-resolution data collection minimizes radiation damage artifacts .

What strategies can improve the compound’s solubility and stability for pharmacological applications?

Q. Basic Formulation :

  • Co-solvents : Use DMSO or PEG-400 for in vitro studies (≤5% v/v to avoid cytotoxicity) .
  • pH adjustment : Buffered solutions (pH 6.5–7.4) prevent aldehyde degradation .

Q. Advanced Modifications :

  • Prodrug design : Convert the aldehyde to a Schiff base or acetylated derivative for enhanced stability .
  • Nanoencapsulation : Liposomal or polymeric nanoparticles improve bioavailability and reduce off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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